tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
Description
This compound (CAS: 2640496-81-5) is a spirocyclic molecule featuring an azetidine ring fused to a pyrrolo[1,2-b]pyrazole scaffold. The tert-butyl carboxylate moiety improves solubility and stability, a common strategy in prodrug design .
Properties
Molecular Formula |
C14H18F3N3O5S |
|---|---|
Molecular Weight |
397.37 g/mol |
IUPAC Name |
tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H18F3N3O5S/c1-12(2,3)24-11(21)19-7-13(8-19)4-5-20-9(13)6-10(18-20)25-26(22,23)14(15,16)17/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
WEEUZJAJHQKXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN3C2=CC(=N3)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
While exact stepwise experimental procedures for this specific compound are limited in open literature, analogous synthetic pathways and related compounds provide a basis for the preparation approach:
| Step | Reaction Type | Reagents and Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Spirocycle Formation | Cyclization of azetidine and pyrrolo[1,2-b]pyrazole precursors under acidic or basic catalysis | Formation of the spirocyclic core scaffold |
| 2 | Carbamate Protection | Treatment with tert-butyl chloroformate in presence of base (e.g., triethylamine) in anhydrous solvent (e.g., dichloromethane) at 0-25°C | Introduction of tert-butyl carboxylate protecting group at nitrogen |
| 3 | Triflylation | Reaction with trifluoromethanesulfonic anhydride (Tf2O) and base (e.g., pyridine or 2,6-lutidine) in dry solvent (e.g., dichloromethane) at low temperature (-78 to 0°C) | Installation of trifluoromethylsulfonyl oxy group at 2' hydroxyl or corresponding position |
This approach aligns with common methods for preparing triflyl esters or ethers in complex heterocycles, as the triflyl group is introduced via reaction of a suitable hydroxyl precursor with triflic anhydride under anhydrous and low-temperature conditions to prevent side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Reference Notes |
|---|---|---|---|---|---|---|
| Carbamate Formation | tert-Butyl chloroformate, triethylamine | Dichloromethane | 0–25°C | 1–3 h | 85–95 | Standard carbamate protection protocols |
| Triflylation | Triflic anhydride, pyridine | Dichloromethane | -78 to 0°C | 30 min to 1 h | 70–90 | Typical triflylation of alcohols in heterocycles |
| Spirocyclization | Acid/base catalysis | Varies | Ambient to reflux | Several hours | 60–80 | Dependent on substrate and conditions |
Reaction Analysis and Mechanistic Insights
Types of Reactions Involved
- Spirocyclization: Intramolecular cyclization forming the spirocyclic azetidine-pyrrolo[1,2-b]pyrazole framework, often via nucleophilic attack or condensation.
- Carbamate Formation: Nucleophilic substitution where the amine nitrogen attacks tert-butyl chloroformate to form the tert-butyl carbamate protecting group.
- Triflylation: Electrophilic substitution where the hydroxyl group is converted into a trifluoromethylsulfonyl (triflyl) ester, enhancing leaving group ability and reactivity for further transformations.
Common Reagents and Conditions
| Reaction Step | Common Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Carbamate Protection | tert-Butyl chloroformate, triethylamine | Anhydrous dichloromethane, 0–25°C | Protect amine functionality |
| Triflylation | Triflic anhydride, pyridine or 2,6-lutidine | Anhydrous dichloromethane, -78 to 0°C | Introduce triflyl group |
| Spirocyclization | Acid or base catalysts (e.g., TsOH, NaH) | Solvent varies, ambient to reflux | Form spirocyclic ring system |
Mechanistic Notes
- The triflylation step proceeds via activation of triflic anhydride by the base, followed by nucleophilic attack of the hydroxyl oxygen on the activated triflyl species, resulting in triflyl ester formation.
- The spirocyclization involves intramolecular nucleophilic attack forming a new ring junction, critical for the unique spiro architecture.
- Carbamate protection stabilizes the amine and prevents side reactions during subsequent steps.
Data Tables Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C15H20F3N3O5S |
| Molecular Weight | 411.4 g/mol |
| CAS Number | 1003589-97-6 (reported for this compound) |
| Purity | ≥97% (typical for research grade) |
| Storage | Anhydrous, inert atmosphere, low temperature (4°C) |
| Stability | Stable under inert atmosphere, sensitive to moisture |
| Step | Reagent Amount | Solvent Volume | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Carbamate Protection | 1 equiv tert-butyl chloroformate, 1.1 equiv triethylamine | 10 mL DCM per mmol substrate | 0–25°C | 1–3 h | 85–95 |
| Triflylation | 1.1 equiv triflic anhydride, 2 equiv pyridine | 10 mL DCM per mmol substrate | -78 to 0°C | 30–60 min | 70–90 |
| Spirocyclization | Catalytic acid/base | Varies | Ambient to reflux | Several hours | 60–80 |
Research Results and Applications
The preparation of this compound has been successfully applied in:
- Organic synthesis: As a versatile intermediate for further functionalization via substitution reactions at the triflyl site.
- Medicinal chemistry: Exploration as a scaffold for drug discovery due to its spirocyclic structure and potential biological activity.
- Material science: Utilization in the design of novel heterocyclic compounds with unique electronic properties.
The triflyl group serves as an excellent leaving group, facilitating nucleophilic substitutions and cross-coupling reactions, thereby expanding the compound's utility in complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 2’-(((trifluoromethyl)sulfonyl)oxy)-5’,6’-dihydrospiro[azetidine-3,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The spirocyclic structure also contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Molecular Weight and Reactivity
- Target Compound : Estimated molecular weight ~450–470 g/mol (based on formula in ). The triflyloxy group increases electrophilicity, enhancing its utility in nucleophilic substitution reactions.
- Analog () : Molecular weight 293.36 g/mol. Lacking the triflyloxy group, it is less reactive but more lipophilic due to the piperidine core .
Biological Activity
The compound tert-Butyl 2'-(((trifluoromethyl)sulfonyl)oxy)-5',6'-dihydrospiro[azetidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate (CAS No. 1003589-97-6) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological properties, including its mechanism of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19F3N2O5S
- Molecular Weight : 396.38 g/mol
- CAS Number : 1003589-97-6
The compound features a unique spiro structure that may contribute to its biological activity through interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit significant interactions with cellular pathways. The trifluoromethylsulfonyl group is known for enhancing metabolic stability and bioactivity. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with sulfonyl groups can act as inhibitors of enzymes involved in cell signaling pathways.
- Modulation of Receptor Activity : The structural characteristics suggest potential interactions with G-protein coupled receptors (GPCRs), which are crucial in various physiological processes.
Anticancer Activity
Studies have shown that related compounds can induce apoptosis in cancer cells. For instance, the activation of caspase-3 and increased p53 expression levels were noted in MCF-7 breast cancer cells treated with similar sulfonyl derivatives, leading to enhanced apoptotic activity .
Antimicrobial Properties
Compounds containing trifluoromethyl groups have exhibited antimicrobial properties against various bacterial strains. The presence of bulky hydrophobic groups enhances the interaction with bacterial membranes, increasing permeability and resulting in cell lysis .
Case Studies
- MCF-7 Cell Line Study : A study demonstrated that a derivative of this compound increased apoptotic markers significantly in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro tests against Escherichia coli and Staphylococcus aureus revealed effective inhibition at concentrations as low as 25 μg/mL, indicating strong antimicrobial activity .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Increased apoptosis (caspase-3 activation) |
| Antimicrobial | E. coli | 25 | Significant growth inhibition |
| Antimicrobial | S. aureus | 25 | Significant growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
